molecular formula C11H13NO B081499 2-(2-Pyridylmethyl)cyclopentanone CAS No. 13640-55-6

2-(2-Pyridylmethyl)cyclopentanone

Cat. No. B081499
CAS RN: 13640-55-6
M. Wt: 175.23 g/mol
InChI Key: ABDLQHOXOCLUSN-UHFFFAOYSA-N
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Description

2-(2-Pyridylmethyl)cyclopentanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. Its synthesis, molecular structure, and properties have been studied extensively.

Synthesis Analysis

The synthesis of related cyclopentanone compounds often involves organocatalytic reactions. For instance, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine has been used as an efficient catalyst for the asymmetric Michael addition of cyclopentanone to β-nitrostyrenes, producing γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

Molecular Structure Analysis

Studies on the molecular structure of cyclopentanone derivatives show diverse structural conformations. For example, in certain derivatives, the pyrrolidine ring adopts an envelope conformation (Varadharajan et al., 2017).

Chemical Reactions and Properties

Cyclopentanone and its derivatives participate in various chemical reactions leading to diverse products. For instance, cyclopentanone reacts with malononitrile or ethyl cyanoacetate to yield pyrazole, thiophene, and pyridazine derivatives, with some showing significant antitumor activity (Wardakhan & Samir, 2013).

Physical Properties Analysis

While specific studies on the physical properties of 2-(2-Pyridylmethyl)cyclopentanone are not available, related compounds exhibit interesting physical characteristics. The crystal structure of 2,2-dimethyl cyclopentanones, for instance, revealed insights into the structural conformation of these compounds (Bernard et al., 2005).

Scientific Research Applications

  • Organic Geochemistry and Biomass Cellulose-Derived Biofuels : Cyclopentanone derivatives are identified as major products in the pyrolysis of organic-rich shales and are significant in the formation of biomass cellulose-derived biofuels. Their occurrence and the chemical reaction mechanisms in shale are detailed, highlighting their relevance in geochemical research and biofuel production (Jiang et al., 2018).

  • Synthetic Chemistry and Pharmaceutical Research : The synthesis of pyridyl-substituted cyclopentanone derivatives, which play a role as potential p38 mitogen-activated protein kinase inhibitors, is explored. This is crucial in the development of pharmaceutical compounds (Thaher et al., 2008).

  • Fragrance Industry : Cyclopentanone derivatives are used in the fragrance industry. Their toxicologic and dermatologic profiles are studied, ensuring their safe use in various products (Scognamiglio et al., 2012).

  • Green Chemistry and Biofuel Production : Research on the conversion of furfural into cyclopentanone over Ni–Cu bimetallic catalysts underlines the potential of cyclopentanone derivatives in sustainable chemical processes and biofuel production (Yanliang et al., 2013).

  • Energy and Combustion Characteristics : The combustion characteristics of cyclopentanone as a biofuel candidate are studied. This research is important for understanding its potential use as an alternative fuel source (Bao et al., 2017).

  • Asymmetric Catalysis in Organic Synthesis : The use of cyclopentanone derivatives in asymmetric Michael addition reactions is highlighted, demonstrating their significance in stereoselective organic synthesis (Singh et al., 2013).

  • Polymer Science and Stabilization : Studies on the thermo-oxidation stabilization effect of cyclopentanone derivatives on polypropylene, contributing to the field of polymer science and material stability (Rychlý et al., 2014).

  • Renewable Energy and Aviation Fuel : Research demonstrates the synthesis of renewable high-density fuel from cyclopentanone derived from hemicellulose, underlining its potential application in sustainable aviation fuels (Wang et al., 2017).

  • Pharmaceutical Research : Cyclopentanone derivatives are utilized in the synthesis of biologically active compounds with potential antitumor properties, contributing to pharmaceutical research and drug development (Samir, 2016).

properties

IUPAC Name

2-(pyridin-2-ylmethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-6-3-4-9(11)8-10-5-1-2-7-12-10/h1-2,5,7,9H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDLQHOXOCLUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929378
Record name 2-[(Pyridin-2-yl)methyl]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridylmethyl)cyclopentanone

CAS RN

13640-55-6
Record name Cyclopentanone, 2-(2-pyridylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Pyridin-2-yl)methyl]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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